molecular formula C15H20BrNO4 B12951336 (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12951336
M. Wt: 358.23 g/mol
InChI Key: PALAEQFKVALUOR-LLVKDONJSA-N
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Description

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-3-amino-3-(3-bromophenyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Substitution: Formation of new benzyl derivatives.

    Oxidation: Conversion to benzoic acid derivatives.

    Deprotection: Formation of the free amine.

Scientific Research Applications

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes and other biological molecules, while the bromobenzyl group can participate in various substitution reactions. These interactions can modulate biological pathways and influence the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a different position of the bromine atom on the benzene ring.

    ®-3-(3-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Chlorine instead of bromine on the benzyl group.

    ®-3-(3-Bromobenzyl)-3-amino-propanoic acid: Lacks the Boc protection on the amino group.

Uniqueness

®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry.

Biological Activity

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H20BrNO4
  • CAS Number: 261360-77-4
  • Molecular Weight: 356.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases:
    • This compound has been shown to inhibit various protein kinases, which play a crucial role in cell signaling pathways. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Modulation of Apoptotic Pathways:
    • The compound influences apoptotic pathways by activating caspases, which are essential for programmed cell death. This activity is particularly relevant in the context of cancer therapy, where inducing apoptosis in malignant cells is a therapeutic goal .
  • Interference with Cell Cycle Regulation:
    • It has been observed that this compound can affect the cell cycle, particularly by inducing G1 phase arrest, thereby preventing cancer cell proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Anti-cancerInduces apoptosis in various cancer cell lines through caspase activation
Protein Kinase InhibitionInhibits specific protein kinases involved in cell signaling pathways
Cell Cycle ArrestCauses G1 phase arrest in cancer cells, inhibiting proliferation
Immunomodulatory EffectsExhibits potential immunomodulatory effects, influencing immune response

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines:
    A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound at concentrations above 10 µM .
  • In Vivo Studies:
    In animal models, administration of this compound resulted in tumor growth inhibition. The mechanism was linked to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

PALAEQFKVALUOR-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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